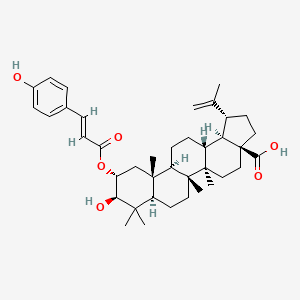

Parp-1/2-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

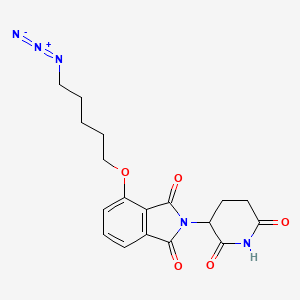

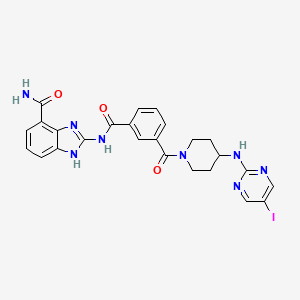

Parp-1/2-IN-2 is a potent inhibitor of Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2, which are enzymes involved in the repair of DNA damage. This compound has shown significant potential in the treatment of various cancers, particularly those with mutations in the BRCA1 and BRCA2 genes. By inhibiting these enzymes, this compound prevents the repair of DNA damage in cancer cells, leading to cell death and reducing tumor growth .

Méthodes De Préparation

The synthesis of Parp-1/2-IN-2 involves several key steps, including a Suzuki-Miyaura reaction, thermal cyclization, and a Mannich-type reaction. The process begins with the preparation of the key thieno[2,3-c]isoquinolin-5(4H)-one scaffold, followed by downstream steps that do not require chromatography. This continuous flow synthesis method has been optimized for efficiency and sustainability, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Parp-1/2-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for the Suzuki-Miyaura reaction and formaldehyde for the Mannich-type reaction. The major products formed from these reactions are derivatives of the thieno[2,3-c]isoquinolin-5(4H)-one scaffold, which retain the inhibitory activity against Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2 .

Applications De Recherche Scientifique

Parp-1/2-IN-2 has been extensively studied for its applications in cancer research. It has shown efficacy in inhibiting the growth of triple-negative breast cancer cells and xenograft tumors. Additionally, it has been evaluated for its potential in treating ischemia and inflammatory diseases. The compound’s ability to inhibit DNA damage repair makes it a valuable tool in studying the mechanisms of DNA repair and the development of targeted cancer therapies .

Mécanisme D'action

The mechanism of action of Parp-1/2-IN-2 involves the inhibition of Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2, which are enzymes that play a crucial role in the repair of DNA single-strand breaks. By binding to the active site of these enzymes, this compound prevents the addition of ADP-ribose residues to damaged DNA, thereby blocking the recruitment of other repair proteins. This leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells .

Comparaison Avec Des Composés Similaires

Parp-1/2-IN-2 is unique in its ability to inhibit both Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2 with high potency. Similar compounds include Olaparib, Rucaparib, and Niraparib, which are also inhibitors of Poly (ADP-ribose) polymerase enzymes but may differ in their selectivity and efficacy. This compound has shown improved selectivity and potency compared to these compounds, making it a promising candidate for further development in cancer therapy .

Propriétés

Formule moléculaire |

C25H23IN8O3 |

|---|---|

Poids moléculaire |

610.4 g/mol |

Nom IUPAC |

2-[[3-[4-[(5-iodopyrimidin-2-yl)amino]piperidine-1-carbonyl]benzoyl]amino]-1H-benzimidazole-4-carboxamide |

InChI |

InChI=1S/C25H23IN8O3/c26-16-12-28-24(29-13-16)30-17-7-9-34(10-8-17)23(37)15-4-1-3-14(11-15)22(36)33-25-31-19-6-2-5-18(21(27)35)20(19)32-25/h1-6,11-13,17H,7-10H2,(H2,27,35)(H,28,29,30)(H2,31,32,33,36) |

Clé InChI |

VQUQBABVYFSBGV-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCC1NC2=NC=C(C=N2)I)C(=O)C3=CC=CC(=C3)C(=O)NC4=NC5=C(C=CC=C5N4)C(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B12385674.png)

![3-[(2-isocyano-6-methylphenyl)methyl]-1H-indole](/img/structure/B12385702.png)